Dibutyltin

Overview

Description

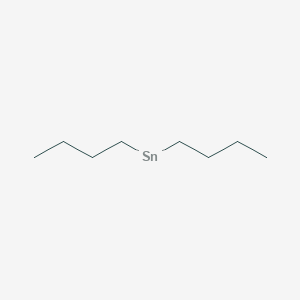

Dibutyltin is an organotin compound that is commonly used as a catalyst in organic synthesis . It is used mainly in organic synthesis .

Synthesis Analysis

This compound compounds have been synthesized through various methods. For instance, this compound (IV) oxide has been used for the formation of carbon-carbon bonds through coupling reactions and in the preparation of esters from carboxylic acids and alcohols . In another example, this compound (IV) complexes were synthesized by the reaction of either this compound (IV) oxide or this compound (IV) dichloride with azo-carboxylic acid ligands .

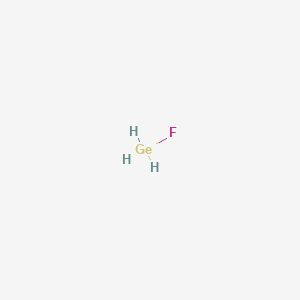

Molecular Structure Analysis

This compound compounds are a group of chemicals comprised of a tin atom directly connected to two butyl groups . The molecular geometry at tin is tetrahedral . The oxygen atoms of the carbonyl groups are weakly bonded to the tin atom .

Chemical Reactions Analysis

This compound (IV) complexes were synthesized by the reaction of either this compound (IV) oxide or this compound (IV) dichloride with azo-carboxylic acid ligands . This compound compounds are also used as catalysts for condensation of special silicones .

Physical and Chemical Properties Analysis

This compound compounds are solid (powder) or liquid, and the color varies from white to yellow. They are difficult to ignite, substantially insoluble in water, and substantially non-volatile .

Scientific Research Applications

DBT is used in the manufacture of polyvinyl chloride (PVC) plastics, construction materials, and medical devices. It acts as an obesogen by inducing lipid accumulation in human and mouse multipotent mesenchymal stromal stem cells through a PPARγ-dependent pathway, leading to increased fat storage and glucose intolerance in mice (Chamorro-Garcia et al., 2018).

In vitro exposure to DBT affects immature Leydig cell function in rats, inhibiting androgen biosynthesis by interfering with the expressions and enzyme activities of CYP11A1 and 3β-HSD1 (Li et al., 2021).

DBT causes neurotoxicity in aggregating brain cell cultures, affecting myelin content and cholinergic neurons, with distinct toxicological patterns compared to other organotins (Eskes et al., 1999).

It displays pro-oxidative properties and is efficiently eliminated by the fungal strain Metarhizium robertsii, which can reduce DBT levels under the influence of natural estrogens like estrone or 17β-estradiol (Siewiera et al., 2017).

DBT induces apoptosis in rat pheochromocytoma (PC12) cells through the mitochondria-dependent pathway. Its neurotoxic effects can be attenuated by chitosan, suggesting potential therapeutic approaches (Wang et al., 2016).

Nanomolar concentrations of DBT inhibit ligand binding to the glucocorticoid receptor (GR) and its transcriptional activity, potentially disrupting metabolic functions and immune modulation (Gumy et al., 2008).

In 3T3-L1 preadipocytes, DBT induces adipogenesis through PPARγ and represses inflammatory genes. Its partial agonistic effects on PPARγ/RXRα and impact on inflammation and insulin resistance warrant further studies (Milton et al., 2017).

DBT alters immune cell production of pro-inflammatory cytokines interleukin (IL) 1β and IL‐6, potentially affecting pathologies like rheumatoid arthritis and cancers (Sushak et al., 2020).

Mechanism of Action

Safety and Hazards

Dibutyltin compounds are toxic if swallowed, harmful in contact with skin, and can cause severe skin burns and eye damage. They may cause respiratory irritation and are fatal if inhaled. They are suspected of causing genetic defects and may damage fertility or the unborn child. They also cause damage to organs through prolonged or repeated exposure .

Future Directions

Future research directions may include the development of biobased vitrimers, which are a unique solution to address the issue of polymer network end-of-life by enabling reprocessability while maintaining good thermomechanical properties and solvent resistance . Another area of interest is the impact of environmental obesogens, including dibutyltin, on health and obesity susceptibility .

Properties

IUPAC Name |

dibutyltin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.Sn/c2*1-3-4-2;/h2*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOHIQLKSOJJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn]CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002-53-5 | |

| Record name | Dibutylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-butyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

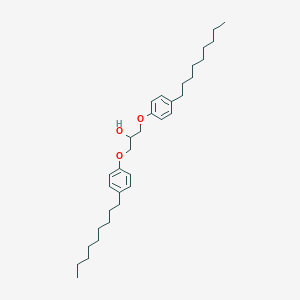

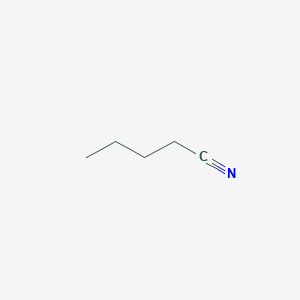

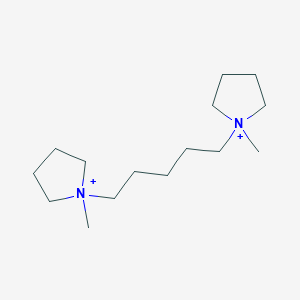

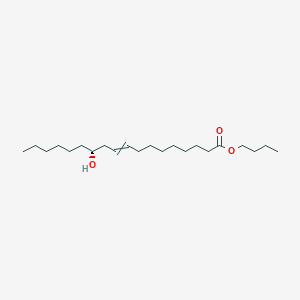

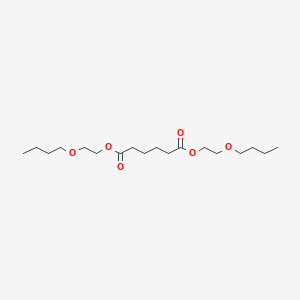

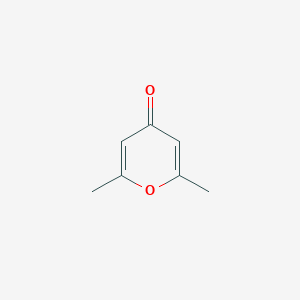

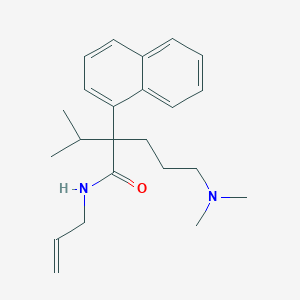

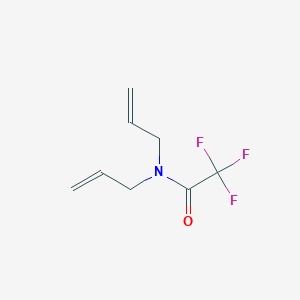

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.